molecular formula C16H20N2O3S2 B2560620 N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 953971-94-3

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2560620
CAS No.: 953971-94-3
M. Wt: 352.47
InChI Key: UNCDALXBZKOZPN-UHFFFAOYSA-N
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Description

N-[2-(2-Phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a thiophene-sulfonamide group linked to a phenylmorpholine moiety through an ethyl spacer. The thiophene-sulfonamide group is a significant pharmacophore in medicinal chemistry. Structurally similar N-(heteroaryl)thiophene sulfonamides are being investigated as ligands for biological targets such as the Angiotensin II type 2 receptor (AT2R) . Furthermore, the sulfonamide functional group is a common feature in compounds designed as inhibitors for various enzymes. For instance, N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives have been explored for their role as phosphatidylinositol 3-kinase (PI3K) inhibitors, a key pathway in oncology research . The morpholine ring, a common component in many bioactive molecules, is known to influence the physicochemical properties and pharmacokinetic profiles of drug candidates. The specific combination of these features in this compound makes it a valuable scaffold for researchers developing and profiling novel bioactive molecules. It may have potential applications in developing probes for enzyme inhibition studies, receptor mapping, and cellular signaling pathway analysis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c19-23(20,16-7-4-12-22-16)17-8-9-18-10-11-21-15(13-18)14-5-2-1-3-6-14/h1-7,12,15,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDALXBZKOZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-(2-phenylmorpholin-4-yl)ethylamine. This intermediate can be synthesized through the reaction of 2-phenylmorpholine with ethylene oxide under basic conditions .

The next step involves the sulfonation of thiophene to introduce the sulfonamide group. This can be achieved by reacting thiophene with chlorosulfonic acid, followed by the addition of the intermediate 2-(2-phenylmorpholin-4-yl)ethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The morpholine ring and phenyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Solubility: The morpholine group in the target compound likely improves aqueous solubility compared to cyclohexanone (Compounds 8, 9) or benzoyl (Compound 3j) derivatives, as morpholine’s polarity enhances hydrophilicity .
  • Synthetic Yields: Halogenation (e.g., 5-bromo in Compound 9) increases yield (81% vs. 73% for non-halogenated Compound 8), suggesting electron-withdrawing groups stabilize intermediates .
  • Biological Relevance : Compound 18’s bicyclic substituent enhances gamma-secretase inhibition potency, while the target’s phenylmorpholine may favor integrin agonism (as seen in ’s thiophene-sulfonamide integrin agonists) .

Biological Activity

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name: this compound
  • Molecular Formula: C16H20N2O3S2
  • Molecular Weight: 364.47 g/mol

Target Enzymes:
The primary biological target of this compound is the coagulation enzyme Factor Xa (FXa) , which plays a crucial role in the coagulation cascade. The compound acts as a direct inhibitor of FXa, preventing the conversion of prothrombin to thrombin, thereby reducing thrombin generation and blood clot formation.

Pharmacokinetics:
Research indicates that this compound exhibits good oral bioavailability , making it a viable candidate for therapeutic use in antithrombotic treatments.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds with similar structural motifs. For example, derivatives containing a thiophene core have demonstrated promising cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
YCW-E5HL-60<10
YCW-E10MCF-70.65
YCW-E11A5491.47

These compounds induce apoptosis through the mitochondrial pathway, with binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2 .

Case Studies

  • Inhibition of Factor Xa:
    A study demonstrated that this compound effectively inhibited FXa activity in vitro, leading to reduced thrombin levels in plasma assays. This supports its potential use as an antithrombotic agent.
  • Antitumor Activity:
    In a comparative analysis of various thiophene derivatives, compounds structurally similar to this compound showed IC50 values ranging from 0.11 to 5.51 μM against several cancer cell lines, indicating significant anticancer potential .

Safety and Toxicology

Preliminary toxicological assessments suggest that while the compound exhibits effective biological activity, further studies are necessary to evaluate its safety profile comprehensively. Monitoring for cytotoxic effects on non-cancerous cells is essential to establish therapeutic windows for clinical applications.

Q & A

Q. Table 1. Comparative Yields Under Varied Reaction Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Pd(OAc)₂DMF80484590
PdCl₂(dtbpf)DMSO100247298
CuI/PPh₃THF601068*95
*Microwave-assisted .

Q. Table 2. Biological Activity Against hCA IX

CompoundIC₅₀ (μM)Assay TypeCell LineReference
Parent1.2FluorometricU87MG
CF₃ Analog0.8ColorimetricHT-29
Piperazine Der.2.1SPR BindingHeLa

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